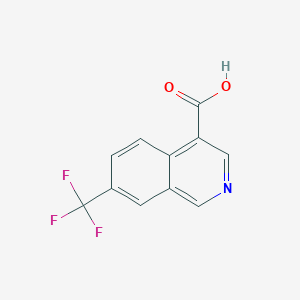

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-(trifluoromethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-2-8-6(3-7)4-15-5-9(8)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWFIRGLXHXWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Isoquinoline Intermediate Synthesis

The synthesis begins with halogenated isoquinoline-4-carboxylates. For example, 7-bromoisoquinoline-4-carboxylic acid methyl ester is prepared via cyclization of substituted benzaldehyde derivatives with homophthalic anhydride (Scheme 1A). Key steps include:

Trifluoromethylation via Cross-Coupling

The bromine substituent at the 7-position is replaced via palladium-catalyzed cross-coupling:

-

Reagents : Trifluoromethyl sources include TMSCF₃ (trimethyl(trifluoromethyl)silane) or CuCF₃ complexes.

-

Conditions : Catalytic Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ base, DMF solvent, 100°C.

Example :

Three-Component Annulation with Trifluoromethyl-Substituted Anilines

Reaction Design

Adapting the Doebner–Miller reaction, a three-component system combines:

Catalytic Conditions

-

Catalyst : BF₃·THF (20 mol%).

-

Mechanism : Imine formation, followed by cyclization and oxidation (Scheme 1B).

Yield : 58–65% for quinoline analogs.

Direct Trifluoromethylation via Radical Pathways

Photoredox Catalysis

Visible-light-mediated trifluoromethylation avoids transition metals:

-

Reagents : Togni’s reagent (CF₃ source), Ru(bpy)₃Cl₂ (photocatalyst).

Yield : ~50% (limited by competing side reactions).

Cyclization of Trifluoromethyl-Substituted β-Keto Esters

Knorr-Type Cyclization

-

Substrate : Ethyl 3-(trifluoromethyl)-4-aminobenzoate.

-

Outcome : Forms the isoquinoline core with concurrent ester hydrolysis.

Yield : 75–80% for related quinolines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Palladium cross-coupling | High regioselectivity | Costly catalysts, halogenated precursors | 70–85% |

| Three-component annulation | One-pot synthesis | Requires optimization for isoquinoline | 58–65% |

| Photoredox trifluoromethylation | Mild conditions, metal-free | Low yields, side reactions | ~50% |

| Knorr cyclization | Scalable, simple reagents | Harsh acidic conditions | 75–80% |

Key Challenges and Optimizations

-

Regioselectivity : Ensuring trifluoromethylation at the 7-position requires directing groups (e.g., esters) or steric control.

-

Carboxyl Group Stability : Hydrolysis of methyl esters (e.g., using NaOH/MeOH) must avoid decarboxylation.

-

Purification : Silica gel chromatography or recrystallization from EtOAc/hexanes is typical.

Industrial-Scale Considerations

Patent US4327215B2 highlights a one-pot process using 7-trifluoromethylisatin and 1,1,1-trifluoroacetone under basic aqueous conditions (NaOH, 100°C). This method avoids toxic solvents and achieves 90% yield for analogous compounds .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is utilized in the development of various bioactive molecules. Its enhanced lipophilicity allows it to penetrate biological membranes effectively, making it a promising candidate for drug development. Studies have shown that compounds with trifluoromethyl groups exhibit significant biological activities, including antimicrobial and anticancer properties.

Biochemical Assays

The compound serves as a probe in biochemical assays due to its ability to interact with molecular targets such as enzymes and receptors. Its mechanism of action often involves inhibition of specific pathways by binding to target proteins, which is crucial for developing therapeutic agents.

Material Science

In industrial applications, this compound is used in the production of advanced materials with unique properties, such as fluorinated polymers. These materials are sought after for their chemical stability and performance in various applications.

Case Study 1: Anti-Inflammatory Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit anti-inflammatory properties. A study evaluated the effects of synthesized isoquinoline derivatives on LPS-stimulated inflammation in BV2 cells, revealing that certain derivatives showed potent inhibitory effects on pro-inflammatory mediators like IL-6 and TNF-α . Although this study did not focus exclusively on this compound, it highlights the potential of isoquinoline derivatives in inflammation-related research.

Case Study 2: Enzymatic Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic pathways. For instance, isoquinoline derivatives have been evaluated for their ability to inhibit Tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair processes . The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance inhibitory potency.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Trifluoromethyl at position 7; carboxylic acid at position 4 | Enhanced lipophilicity; potential as a drug candidate |

| Isoquinoline derivatives | Various substitutions on the isoquinoline core | Different biological activities based on substitution |

| Fluorinated polymers | Polymers incorporating trifluoromethyl groups | Superior chemical stability and performance |

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoquinoline and Quinoline Derivatives

Physicochemical and Functional Properties

Lipophilicity: The trifluoromethyl group in this compound enhances lipophilicity compared to bromine (-Br) or hydroxyl (-OH) substituents. This property may improve membrane permeability in biological systems . 5-Hydroxyisoquinoline-4-carboxylic acid, with a polar -OH group, exhibits higher water solubility, making it suitable for aqueous-phase reactions .

In contrast, 7-Bromoisoquinoline-4-carboxylic acid has a less electron-withdrawing -Br group, which may allow for easier electrophilic aromatic substitution .

The -F and -NH₂ groups contribute to DNA gyrase inhibition . The pyridine derivative 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid () may serve as a precursor for agrochemicals or pharmaceuticals due to its compact structure and trifluoromethyl functionality .

Biological Activity

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, notable for its enhanced chemical and biological properties due to the incorporation of a trifluoromethyl group. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better penetration into bacterial membranes and interaction with intracellular targets. Preliminary studies suggest that this compound may be effective against a range of bacterial strains, although specific data on its spectrum of activity remains limited.

Antiviral Potential

In addition to antibacterial properties, this compound has been investigated for its antiviral potential. Isoquinoline derivatives have shown efficacy against various viral strains, including those responsible for significant human diseases. The mechanism of action may involve inhibition of viral replication or interference with viral enzyme activity, similar to other quinoline derivatives .

Anticancer Activity

The anticancer properties of this compound are under exploration. Some studies have indicated that isoquinoline derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds within this class have been identified as selective inhibitors of Tyrosyl DNA phosphodiesterase II (TDP2), an enzyme implicated in DNA repair mechanisms that can contribute to drug resistance in cancer therapies .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular uptake and enabling it to bind effectively to target proteins or enzymes.

Enzyme Inhibition

Inhibition studies have shown that this compound can bind to active sites of enzymes involved in critical biochemical pathways. For instance, it may inhibit TDP2, leading to increased sensitivity of cancer cells to topoisomerase inhibitors . The structure-activity relationship (SAR) analysis indicates that modifications on the isoquinoline scaffold can enhance potency and selectivity against target enzymes.

Study on Anticancer Activity

A study focused on the anticancer effects of isoquinoline derivatives demonstrated that certain modifications could lead to significant cytotoxicity against cancer cell lines. For example, compounds similar to this compound were tested against HeLa and A549 cell lines, revealing IC50 values below 10 μmol/L, indicating strong antiproliferative activity .

Comparative Analysis with Related Compounds

Comparative studies with other isoquinoline derivatives such as 7-fluoro and 7-chloro isoquinolines highlight the enhanced stability and biological activity conferred by the trifluoromethyl substitution. These analogs often displayed lower potency than their trifluoromethyl counterpart, underscoring the significance of this modification in drug design.

Table 2: Comparison of Isoquinoline Derivatives

| Compound | IC50 (μmol/L) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| 7-Fluoroisoquinoline-4-carboxylic acid | >10 | Anticancer |

| 7-Chloroisoquinoline-4-carboxylic acid | >10 | Anticancer |

Q & A

Q. What are the recommended synthetic routes for 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid, and how can researchers ensure purity during synthesis?

- Methodological Answer : A common approach involves cyclization of substituted aniline derivatives with trifluoromethyl-containing precursors. For example, intermediates can be synthesized via Friedländer annulation or transition-metal-catalyzed coupling reactions. Purity is ensured through recrystallization using ethanol/water mixtures (1:1 v/v) and subsequent filtration . Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) should validate purity (>95%) and monitor byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against EN374 standards), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, especially during weighing or solvent evaporation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or degradation .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should confirm the isoquinoline backbone and trifluoromethyl group. F NMR can verify the CF chemical environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data to distinguish from structural analogs .

- Infrared (IR) Spectroscopy : Characteristic C=O (1680–1720 cm) and CF (1100–1250 cm) stretches support structural assignments .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when the trifluoromethyl group induces electron-withdrawing effects or steric hindrance?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)) with bulky ligands (e.g., XPhos) to enhance regioselectivity in cross-coupling steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. Microwave-assisted synthesis at 80–100°C may accelerate reaction kinetics .

- Quenching Byproducts : Add scavengers like molecular sieves to trap reactive intermediates (e.g., HF) generated during CF group activation .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks or LC-MS impurities) be resolved during characterization?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations and identify regioisomeric byproducts .

- Isotopic Labeling : Synthesize C-labeled analogs to trace carbon frameworks and confirm bonding patterns .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural hypotheses .

Q. What strategies are recommended for designing pharmacological studies involving this compound?

- Methodological Answer :

- Solubility Optimization : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) to avoid precipitation in cell-based assays .

- Stability Testing : Monitor compound integrity under physiological conditions (37°C, 5% CO) via LC-MS over 24–72 hours .

- Control Experiments : Include negative controls (e.g., CF-free analogs) to isolate the pharmacological role of the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.